Trimethyl(4-methylpent-3-en-1-ynyl)silane

Catalog No.
S12403018
CAS No.
62338-12-9
M.F
C9H16Si
M. Wt
152.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl(4-methylpent-3-en-1-ynyl)silane

CAS Number

62338-12-9

Product Name

Trimethyl(4-methylpent-3-en-1-ynyl)silane

IUPAC Name

trimethyl(4-methylpent-3-en-1-ynyl)silane

Molecular Formula

C9H16Si

Molecular Weight

152.31 g/mol

InChI

InChI=1S/C9H16Si/c1-9(2)7-6-8-10(3,4)5/h7H,1-5H3

InChI Key

PZIXIUDEUHTLLV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#C[Si](C)(C)C)C

Trimethyl(4-methylpent-3-en-1-ynyl)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-methylpent-3-en-1-ynyl moiety. Its chemical structure is represented as C9H16OSi\text{C}_9\text{H}_{16}\text{OSi}, indicating a complex arrangement that contributes to its unique chemical properties. This compound is notable for its potential applications in organic synthesis and materials science due to its ability to stabilize reactive intermediates and facilitate various

, including:

  • Oxidation: The compound can be oxidized to yield silanols or siloxanes, utilizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced to form different silane derivatives, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The trimethylsilyl group may be substituted with other functional groups under appropriate conditions, facilitating the formation of diverse organosilicon compounds.

The synthesis of Trimethyl(4-methylpent-3-en-1-ynyl)silane typically involves the reaction of 4-methylpent-3-en-1-yne with trimethylchlorosilane in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the chlorosilane. Various optimization strategies can be employed to enhance yield and purity, including adjusting temperature and pressure during synthesis. Industrially, scaling up these laboratory methods may involve continuous flow processes for improved efficiency and safety.

Trimethyl(4-methylpent-3-en-1-ynyl)silane has several applications across different fields:

  • Organic Synthesis: It serves as a building block in the formation of complex organosilicon compounds.
  • Biological Research: The compound can be utilized in synthesizing biologically active molecules, which may lead to pharmaceutical developments.
  • Material Science: It is involved in producing specialty chemicals and materials, including polymers and coatings.

Interaction studies involving Trimethyl(4-methylpent-3-en-1-ynyl)silane primarily focus on its reactivity with various reagents in synthetic chemistry. Its ability to stabilize reactive intermediates plays a crucial role in facilitating reactions that form new carbon-silicon bonds. This characteristic is essential for developing complex organic molecules with high precision .

Several compounds share structural similarities with Trimethyl(4-methylpent-3-en-1-ynyl)silane, each exhibiting unique properties:

Compound NameStructure/CharacteristicsUnique Features
TrimethylsilylacetyleneContains a terminal alkyneHigher reactivity due to the alkyne functionality
TrimethylsilylpropeneHas a propene backboneDifferent reactivity patterns compared to the target compound
TrimethylsilylbutadieneContains a conjugated diene systemOffers distinct chemical properties due to conjugation

Trimethyl(4-methylpent-3-en-1-ynyl)silane stands out due to its specific combination of a trimethylsilyl group with a 4-methylpent-3-en-1-ynyl moiety, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in diverse synthetic applications, unlike its counterparts that may lack similar stabilization effects.

Exact Mass

152.102127045 g/mol

Monoisotopic Mass

152.102127045 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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